molecular formula C15H18BrNO B14220259 Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- CAS No. 832076-81-0

Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-

Cat. No.: B14220259
CAS No.: 832076-81-0
M. Wt: 308.21 g/mol
InChI Key: IIRVLUGLXLUMLH-UHFFFAOYSA-N
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Description

Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group, a tert-butylphenyl group, and a methyl group attached to the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- typically involves the bromination of a precursor oxazole compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common method.

Major Products Formed

    Substitution Reactions: Formation of azide, thiol, or ether derivatives.

    Oxidation Reactions: Formation of oxazole derivatives with hydroxyl or carbonyl groups.

    Reduction Reactions: Formation of dihydro-oxazole derivatives.

Scientific Research Applications

Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity. The oxazole ring itself can participate in hydrogen bonding and π-π interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole, 4-methyl-2-phenyl-: Lacks the bromomethyl and tert-butylphenyl groups, resulting in different chemical reactivity and biological activity.

    Oxazole, 4-(chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.

    Oxazole, 4-(bromomethyl)-2-phenyl-5-methyl-: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness

Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- is unique due to the presence of the bromomethyl group, which provides a reactive site for further chemical modifications. The tert-butylphenyl group adds steric bulk, influencing its reactivity and interactions with biological targets. These features make it a valuable compound for various scientific research applications.

Properties

CAS No.

832076-81-0

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

4-(bromomethyl)-2-(4-tert-butylphenyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C15H18BrNO/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

IIRVLUGLXLUMLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)(C)C)CBr

Origin of Product

United States

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